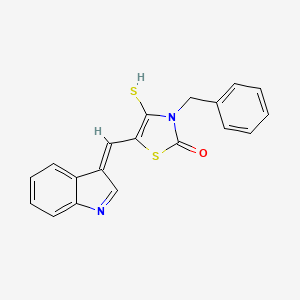

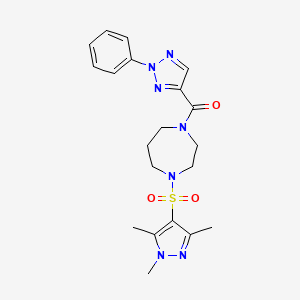

![molecular formula C17H19N3O2 B2993990 4-(3-furyl)-3,7,7-trimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one CAS No. 439095-18-8](/img/structure/B2993990.png)

4-(3-furyl)-3,7,7-trimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Quinoline is a nitrogenous tertiary base with a hetero nucleus and a chemical formula of C9H7N . It’s a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol . Quinoline derivatives have been used since ancient times . They are found in various natural compounds and exhibit a broad range of biological activities .

Synthesis Analysis

Quinoline and its derivatives can be synthesized through various methods . For instance, a green synthetic protocol has been developed for accessing novel 1H-pyrrole (furan, thiophene)-conjugated 1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one derivatives . This involves a one-pot three-component reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine, cyclohexane-1,3-dione (or 5,5-dimethylcyclohexane-1,3-dione), and 1H-pyrrole-2-carbaldehyde (furan-2-carbaldehyde or thiophene-2-carbaldehyde) using [BMIM]OH as an ionic liquid medium .Chemical Reactions Analysis

Quinoline participates in both electrophilic and nucleophilic substitution reactions . It’s also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis

Quinoline is a pungent hygroscopic colorless oily liquid . The specific physical and chemical properties of “4-(3-furyl)-3,7,7-trimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one” could not be found in the available resources.Scientific Research Applications

Anthelmintic Activity

Compounds within the imidazo[4,5-f]quinolin-9-ols series, similar in structure to the queried chemical, have demonstrated significant anthelmintic activity. The most active compound among these was the 2-(2-furyl) analogue, showcasing the potential of such structures in treating infections caused by tapeworms like Hymenolepis nana (Alaimo et al., 1978).

Synthetic Methodologies

Several studies have focused on developing synthetic methodologies for compounds with a core structure similar to the one . For instance, multicomponent protocols for the synthesis of hexahydro-1H-pyrazolo[3,4-b]quinolin-5-ones have been established. These methods allow for regio- and chemoselective synthesis under various conditions, such as microwave or conventional heating and sonication, demonstrating the adaptability of these compounds in synthetic chemistry (Chebanov et al., 2008).

Ionic Liquid Synthesis

The synthesis of derivatives closely related to the queried compound, such as 4-aryl-3,7,7-trimethyl-1-phenyl-7,8-dihydro-1H-pyrazolo[3,4-b]quinolin-5(6H)-ones, using ionic liquids has been reported. This method emphasizes milder reaction conditions, shorter reaction times, and an environmentally friendly procedure, showcasing the compound's applicability in green chemistry (Shi & Yang, 2011).

Antimycobacterial Activity

Compounds structurally similar to the queried molecule have been synthesized and tested for their antimycobacterial activity. Some of these compounds have shown promising results against Mycobacterium spp strains, highlighting their potential in the treatment of mycobacterial infections (Quiroga et al., 2014).

Antimalarial and Antimicrobial Activities

Derivatives of 4-hydroxy-2(1H)-quinolone, structurally related to the compound of interest, have been explored for their antimicrobial and antimalarial activities. Certain derivatives have been found to exhibit potent antimalarial activity, surpassing standard compounds in efficacy, and also showing moderate antimicrobial activity, which suggests a broad spectrum of biological applications (Sarveswari et al., 2014).

Mechanism of Action

Target of Action

It is known that quinoline-based compounds, which this molecule is a derivative of, have a broad range of biological activities . They are often used as scaffolds in drug discovery due to their versatile applications in medicinal chemistry .

Mode of Action

Quinoline derivatives are known to participate in both electrophilic and nucleophilic substitution reactions . They interact with their targets, leading to changes that result in their various biological and pharmacological activities .

Biochemical Pathways

Quinoline derivatives are known to exhibit a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Quinoline derivatives are known to be biologically active, suggesting that they have favorable pharmacokinetic properties .

Result of Action

Quinoline derivatives are known to have antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .

Action Environment

The synthesis of quinoline derivatives often involves various reaction protocols, suggesting that the synthesis environment may influence the properties of the final compound .

properties

IUPAC Name |

4-(furan-3-yl)-3,7,7-trimethyl-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c1-9-13-14(10-4-5-22-8-10)15-11(18-16(13)20-19-9)6-17(2,3)7-12(15)21/h4-5,8,14H,6-7H2,1-3H3,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQOOTGPVAAPDOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C3=C(CC(CC3=O)(C)C)NC2=NN1)C4=COC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-furyl)-3,7,7-trimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

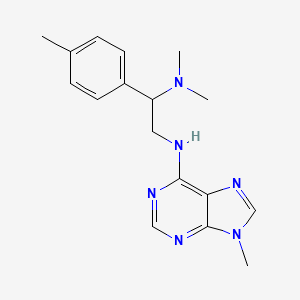

![methyl 5-((3-methyl-N-(m-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido)methyl)furan-2-carboxylate](/img/structure/B2993907.png)

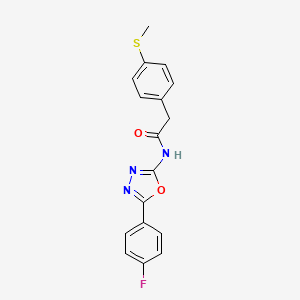

![(Z)-2-(2-fluorobenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2993909.png)

![N-Ethyl-N-[(4-fluorophenyl)-phenylmethyl]but-2-ynamide](/img/structure/B2993913.png)

![2-chloro-N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2993916.png)

![5-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-bromophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2993922.png)

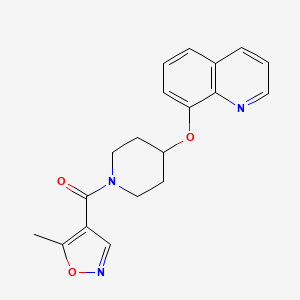

![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2993926.png)